Eniporid

Übersicht

Beschreibung

Eniporid ist ein potenter Inhibitor des Natrium-Protonen-Austauschers (NHE), der speziell auf die NHE1-Isoform abzielt. Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Zusammenhang mit Herz-Kreislauf-Erkrankungen und Ischämie-Reperfusionsschäden .

Wissenschaftliche Forschungsanwendungen

Eniporid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Herz-Kreislauf-Forschung: This compound wird auf sein Potenzial untersucht, Ischämie-Reperfusionsschäden in Herzgewebe durch Hemmung der NHE1-Isoform zu reduzieren

Krebsforschung: Die Verbindung hat sich als vielversprechendes potenzielles Antikrebsmittel erwiesen, da sie das Wachstum und Überleben von Krebszellen hemmen kann

Neurowissenschaften: This compound wird auch auf seine neuroprotektiven Wirkungen bei verschiedenen neurologischen Erkrankungen untersucht.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Natrium-Protonen-Austauscher-1 (NHE1)-Isoform hemmt. Diese Hemmung verhindert den Austausch von Natriumionen gegen Protonen über Zellmembranen und reguliert so den intrazellulären pH-Wert. Die molekularen Zielstrukturen von this compound umfassen das NHE1-Protein, das an der Aufrechterhaltung der zellulären Ionenhomöostase beteiligt ist . Durch die Hemmung von NHE1 kann this compound Zellschäden während Ischämie-Reperfusionsschäden reduzieren und möglicherweise das Wachstum von Krebszellen hemmen .

Wirkmechanismus

Target of Action

Eniporide is a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1) . NHE1 is a major regulator of intracellular pH and is found on the plasma membrane of cardiac myocytes . It plays a crucial role in regulating ion exchange between the cell’s interior and exterior .

Mode of Action

Eniporide specifically inhibits the NHE1 isoform, preventing the exchange of sodium ions (Na+) with hydrogen ions (H+) across the cell membrane . This inhibition helps maintain the pH balance within cells, preventing internal acidification that could lead to cell death through apoptosis .

Pharmacokinetics

Eniporide exhibits linear pharmacokinetics with an average half-life of approximately 2 hours . The mean total body clearance is 34.4 L/h, and the mean volume of distribution (Vdss) is 77.5 L . An average of 43% of the dose is recovered unchanged from urine . These properties impact the bioavailability of Eniporide, influencing its therapeutic efficacy.

Result of Action

Eniporide’s inhibition of NHE1 has been shown to reduce myocardial cell death and limit infarct size in experimental infarct models . In the context of cancer, it has been observed that Eniporide can inhibit the growth and survival of cancer cell spheroids . These effects were found to be nhe1-independent, suggesting that eniporide may have additional mechanisms of action .

Action Environment

The action, efficacy, and stability of Eniporide can be influenced by various environmental factors. For instance, the tumor microenvironment plays a central role in drug resistance by limiting the exposure of tumor cells to anti-cancer drugs . Additionally, the compound’s accumulation in spheroids was associated with marked vacuolization, apparent autophagic arrest, ER stress, mitochondrial- and DNA damage, and poly-ADP-ribose-polymerase (PARP) cleavage, indicative of severe stress and paraptosis-like cell death .

Biochemische Analyse

Biochemical Properties

Eniporide interacts with the Na+/H+ exchanger isoform 1 (NHE-1), inhibiting its function . This interaction plays a crucial role in biochemical reactions, particularly in the regulation of pH levels within cells .

Cellular Effects

Eniporide’s inhibition of NHE-1 has significant effects on various types of cells and cellular processes. It influences cell function by regulating pH levels, impacting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, for example, an elevated NHE1 activity can be correlated with both an increase in cell pH and a decrease in the extracellular pH of tumors .

Molecular Mechanism

Eniporide exerts its effects at the molecular level primarily through its binding interactions with NHE-1 . By inhibiting NHE-1, Eniporide prevents the exchange of Na+ and H+ ions, thereby influencing cellular pH levels and potentially impacting enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Eniporide has been shown to reduce myocardial cell death and limit infarct size in experimental infarct models

Metabolic Pathways

Eniporide, as an NHE-1 inhibitor, plays a role in the regulation of hydrogen ion dynamics, a crucial aspect of cellular metabolism

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eniporid kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung eines Pyrazinrings beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um die gewünschte Pyrazinringstruktur zu bilden . Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifischen Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung der Laborsynthesemethoden, um größere Mengen zu produzieren. Dieser Prozess erfordert strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und kann für verschiedene Anwendungen in Lösungsmitteln wie DMSO gelöst werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Eniporid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung oxidierter Derivate mit verschiedenen funktionellen Gruppen führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cariporid: Ein weiterer potenter NHE1-Inhibitor mit ähnlichen Anwendungen in der Herz-Kreislauf- und Krebsforschung.

Amilorid: Ein weniger spezifischer NHE-Inhibitor, der auch andere Ionenkanäle angreift.

EIPA (5-(N-Ethyl-N-isopropyl)amilorid): Ein Pyrazinoylguanidin-Typ-NHE1-Inhibitor mit starken Antikrebseffekten.

Einzigartigkeit von Eniporid

This compound ist einzigartig aufgrund seiner hohen Spezifität für die NHE1-Isoform, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von NHE1 bei verschiedenen Krankheiten macht. Im Gegensatz zu anderen NHE-Inhibitoren hat this compound vielversprechende Ergebnisse bei der Reduzierung von Ischämie-Reperfusionsschäden und der Hemmung des Wachstums von Krebszellen ohne signifikante Off-Target-Effekte gezeigt .

Eigenschaften

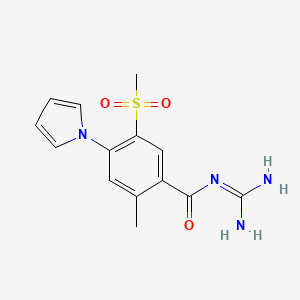

IUPAC Name |

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADMBZFZZOBWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870132 | |

| Record name | Eniporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176644-21-6 | |

| Record name | Eniporide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176644-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eniporide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176644216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eniporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENIPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF9182QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

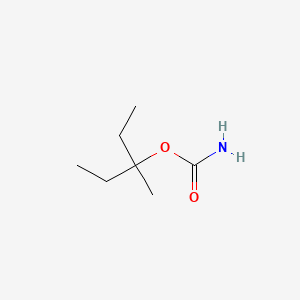

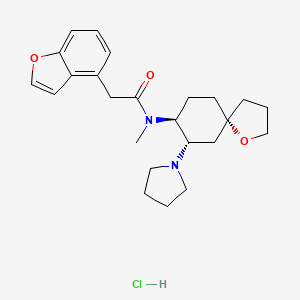

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

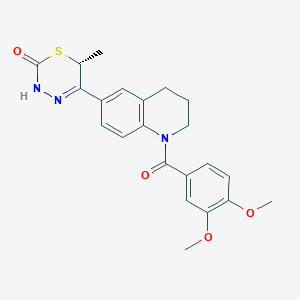

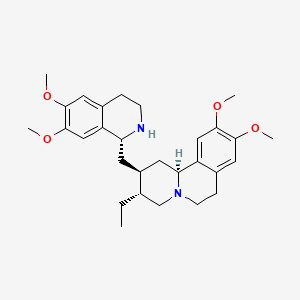

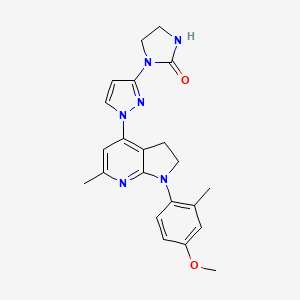

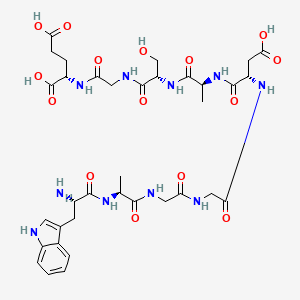

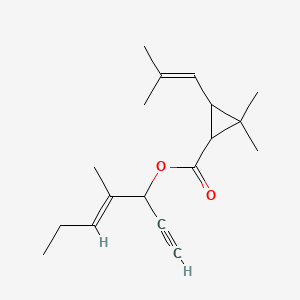

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)